Mddgp
Overview
Description
Mddgp, also known as 2-Methoxy-3,4-dihydroxyphenylglycol, is a metabolite of the neurotransmitter norepinephrine. It has been extensively studied for its potential applications in scientific research. Mddgp is a small molecule that can be synthesized using various methods, and its mechanism of action has been extensively investigated.
Scientific Research Applications
1. Data Sharing in Public Health Research
- Subheading: Importance of Data Sharing in Medical Research
- Content: Medical research, including public health studies, relies heavily on analyzing population data to understand health and disease dynamics. Sharing research data can maximize knowledge and potential health benefits, accelerating discovery and improving research efficiency. This approach is prevalent in genetics, genomics, and social sciences, contributing significantly to non-communicable disease research (Walport & Brest, 2011).
- Subheading: Model-Driven Development (MDD) in Computing
- Content: Model-Driven Development (MDD) supports software development in scientific computing. It involves creating mathematical models and numerical solution techniques for complex scientific problems. An application of MDD includes computations of RHEED intensities for disordered surfaces, demonstrating MDD's utility in scientific research (Daniluk, 2010).
- Subheading: Molecular Dynamics in Biological Systems
- Content: Molecular dynamics (MD) provides atomistic level insights into biological and chemical systems, complementing experimental techniques. MD simulations have been widely used in biology and chemistry research, including drug development and understanding molecular mechanisms (Salomón-Ferrer, Case, & Walker, 2013).
- Subheading: Material Driven Design in Product Innovation
- Content: Material Driven Design (MDD) is a method focusing on the experiential aspects of materials in product design. It emphasizes understanding materials not just for their functional aptness but also for the experiences they elicit, facilitating innovation in product development (Karana, Barati, Rognoli, & van der Laan, 2015).
properties
IUPAC Name |
(2S,3R,4R,5R,6R)-5-chloro-6-(chloromethyl)-2-methoxyoxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2O4/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,10-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDVIMQPZYMQKN-PZRMXXKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CCl)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CCl)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964472 | |
Record name | Methyl 4,6-dichloro-4,6-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4990-82-3 | |
Record name | Methyl 4,6-dichloro-4,6-dideoxy-alpha-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004990823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4,6-dichloro-4,6-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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